molecular formula C8H16Cl2N2 B11889472 5-(Azetidin-1-yl)pent-3-yn-1-amine dihydrochloride

5-(Azetidin-1-yl)pent-3-yn-1-amine dihydrochloride

Cat. No.: B11889472
M. Wt: 211.13 g/mol
InChI Key: JDERBGWPZYPFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-1-yl)pent-3-yn-1-amine dihydrochloride typically involves the reaction of azetidine with pent-3-yn-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The dihydrochloride salt is then formed by treating the amine with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. This ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-1-yl)pent-3-yn-1-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

5-(Azetidin-1-yl)pent-3-yn-1-amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Azetidin-1-yl)pent-3-yn-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and the pent-3-yn-1-amine moiety contribute to its reactivity and selectivity. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Pyrrolidin-1-yl)pent-3-yn-1-amine dihydrochloride
  • 5-(Piperidin-1-yl)pent-3-yn-1-amine dihydrochloride
  • 5-(Morpholin-1-yl)pent-3-yn-1-amine dihydrochloride

Uniqueness

5-(Azetidin-1-yl)pent-3-yn-1-amine dihydrochloride is unique due to its azetidine ring, which imparts distinct chemical properties compared to similar compounds with different ring structures. This uniqueness makes it valuable in specific research and industrial applications .

Properties

Molecular Formula

C8H16Cl2N2

Molecular Weight

211.13 g/mol

IUPAC Name

5-(azetidin-1-yl)pent-3-yn-1-amine;dihydrochloride

InChI

InChI=1S/C8H14N2.2ClH/c9-5-2-1-3-6-10-7-4-8-10;;/h2,4-9H2;2*1H

InChI Key

JDERBGWPZYPFFP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC#CCCN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.